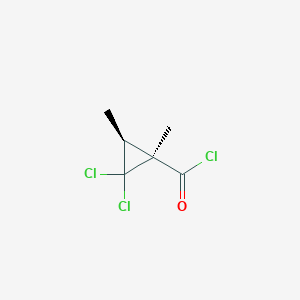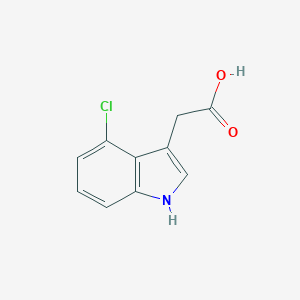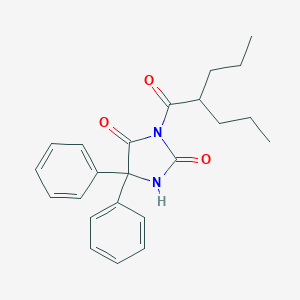
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin, also known as Pentylenetetrazol (PTZ), is a chemical compound that has been extensively studied for its effects on the central nervous system. PTZ is a common convulsant agent used in laboratory experiments to induce seizures in animals. The compound has been used in scientific research to investigate the mechanisms of epilepsy and other neurological disorders.
Mécanisme D'action
PTZ acts as a GABA-A receptor antagonist, which leads to the disinhibition of neuronal activity. The compound binds to the receptor and prevents the inhibitory effect of GABA, leading to hyperexcitability of neurons. This hyperexcitability can lead to the onset of seizures in animals.
Biochemical and Physiological Effects
PTZ-induced seizures result in changes in the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound has also been shown to induce oxidative stress and inflammation in the brain. These effects can lead to neuronal damage and contribute to the pathogenesis of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PTZ in laboratory experiments include its ability to induce seizures that are similar to those observed in human epilepsy. The compound is also relatively inexpensive and easy to synthesize. The limitations of using PTZ include its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
Future research on PTZ could focus on developing new therapeutic agents for the treatment of epilepsy and other neurological disorders. The compound could also be used to investigate the role of oxidative stress and inflammation in the pathogenesis of these diseases. Additionally, PTZ could be used as a tool for studying the effects of various drugs on seizure activity in animals.
Conclusion
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin, or PTZ, is a chemical compound that has been extensively studied for its effects on the central nervous system. The compound is commonly used in laboratory experiments to induce seizures in animals and has been used as a model for investigating the mechanisms of epilepsy and other neurological disorders. PTZ acts as a GABA-A receptor antagonist, leading to hyperexcitability of neurons and the onset of seizures. Future research on PTZ could lead to the development of new therapeutic agents for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of PTZ involves the reaction of hydrazine with pentanone to form a hydrazone intermediate. The resulting compound is then cyclized to form PTZ. The synthesis of PTZ is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
PTZ is commonly used in scientific research to induce seizures in animals. The compound has been used as a model for investigating the mechanisms of epilepsy and other neurological disorders. PTZ-induced seizures are similar to those observed in human epilepsy, making it a useful tool for studying the pathophysiology of the disease.
Propriétés
Numéro CAS |
153735-26-3 |
|---|---|
Nom du produit |
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin |
Formule moléculaire |
C23H26N2O3 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
5,5-diphenyl-3-(2-propylpentanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H26N2O3/c1-3-11-17(12-4-2)20(26)25-21(27)23(24-22(25)28,18-13-7-5-8-14-18)19-15-9-6-10-16-19/h5-10,13-17H,3-4,11-12H2,1-2H3,(H,24,28) |
Clé InChI |
HUMCKIRUBBAIHV-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCCC(CCC)C(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
153735-26-3 |
Synonymes |
3-(2-propylpentanoyl)-5,5-diphenylhydantoin valproyl DPH valproyl phenytoin VPDPH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




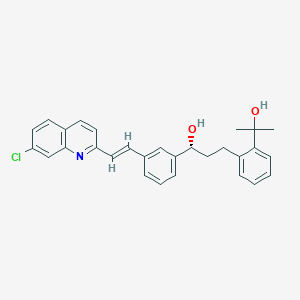

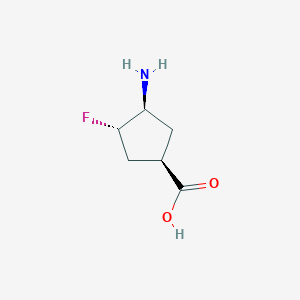



![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)
